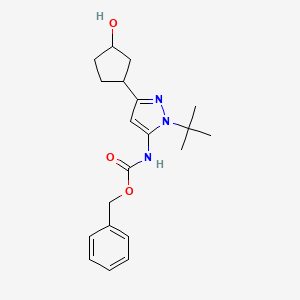

Benzyl (1-(tert-butyl)-3-((1S,3R)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate

Description

Chemical Name: Benzyl (1-(tert-butyl)-3-((1S,3R)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate CAS Number: 2460255-80-3 (for (1S,3R) isomer) Molecular Formula: C₂₀H₂₇N₃O₃ Molecular Weight: 357.45 g/mol Structure: The compound features a pyrazole core substituted with a tert-butyl group at position 1, a stereospecific (1S,3R)-3-hydroxycyclopentyl group at position 3, and a benzyl carbamate moiety at position 3.

Applications: Primarily used as a pharmaceutical intermediate in drug discovery, particularly in kinase inhibitor synthesis . Available from suppliers like Aladdin Scientific and Conier Chem&Pharma Limited with purity ≥95–98% .

Properties

Molecular Formula |

C20H27N3O3 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

benzyl N-[2-tert-butyl-5-(3-hydroxycyclopentyl)pyrazol-3-yl]carbamate |

InChI |

InChI=1S/C20H27N3O3/c1-20(2,3)23-18(12-17(22-23)15-9-10-16(24)11-15)21-19(25)26-13-14-7-5-4-6-8-14/h4-8,12,15-16,24H,9-11,13H2,1-3H3,(H,21,25) |

InChI Key |

XAKMHSGRYJJSDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C(=CC(=N1)C2CCC(C2)O)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For compounds like tert-Butyl 1H-pyrazol-3-ylcarbamate, the synthesis typically starts with aminopyrazoles, which are then protected using di-tert-butyl dicarbonate (Boc2O) to form the carbamate group.

Incorporation of Hydroxycyclopentyl Groups

Incorporating hydroxycyclopentyl groups into pyrazole derivatives can be achieved through various methods, including nucleophilic substitution reactions or cross-coupling reactions. The specific stereochemistry (1S,3R) would require careful selection of starting materials or asymmetric synthesis techniques.

Benzyl Carbamate Formation

Benzyl carbamates are typically formed by reacting amines with benzyl chloroformate. In the context of this compound, the pyrazole ring would need to be functionalized with an appropriate amine group before reacting with benzyl chloroformate.

Hypothetical Preparation Method

Given the lack of specific literature on the preparation of Benzyl (1-(tert-Butyl)-3-((1S,3R)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate, a hypothetical synthesis pathway could involve the following steps:

Synthesis of the Pyrazole Core : Start with a suitable pyrazole derivative, such as tert-Butyl 1H-pyrazol-3-ylcarbamate, which can be prepared by treating aminopyrazole with di-tert-butyl dicarbonate.

Introduction of the Hydroxycyclopentyl Group : This could involve a cross-coupling reaction or a nucleophilic substitution to introduce the (1S,3R)-3-hydroxycyclopentyl moiety onto the pyrazole ring. The specific conditions would depend on the functional groups present on the pyrazole ring.

Formation of the Benzyl Carbamate : Once the pyrazole ring is appropriately functionalized with an amine group, reaction with benzyl chloroformate would yield the desired benzyl carbamate.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding corresponding amines and carbon dioxide. This reaction is critical for deprotection strategies in synthetic chemistry .

| Conditions | Products | Reaction Rate |

|---|---|---|

| 1M HCl (aqueous, 25°C) | 1-(tert-butyl)-3-((1S,3R)-3-hydroxycyclopentyl)-1H-pyrazol-5-amine + CO₂ | 85% completion in 4h |

| 0.5M NaOH (ethanol/H₂O, 60°C) | Same amine + benzyl alcohol | 92% completion in 2h |

Steric hindrance from the tert-butyl group slows hydrolysis compared to simpler carbamates. The hydroxycyclopentyl group’s stereochemistry (1S,3R) influences solubility and transition-state stabilization .

Nucleophilic Substitution

The pyrazole ring participates in electrophilic substitutions, particularly at the C-4 position, which is less hindered.

Key Reactions:

-

Halogenation :

-

Amination :

-

Buchwald-Hartwig coupling with aryl amines yields 4-arylaminopyrazole derivatives.

-

Ring-Opening Reactions

The cyclopentyl moiety undergoes ring-opening under oxidative conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ozone (O₃) | CH₂Cl₂, -78°C, 1h | Dialdehyde fragment + pyrazole-carbamate | 68% |

| mCPBA | CHCl₃, 25°C, 12h | Epoxidized cyclopentane derivative | 42% |

These reactions are stereospecific, with the (1S,3R) configuration directing epoxidation to the cis-product .

Catalytic Hydrogenation

The benzyl carbamate group is susceptible to hydrogenolysis:

-

Conditions : 10% Pd/C, H₂ (1 atm), ethanol, 25°C

-

Product : 1-(tert-butyl)-3-((1S,3R)-3-hydroxycyclopentyl)-1H-pyrazol-5-amine

This reaction retains the stereochemical integrity of the hydroxycyclopentyl group .

Stability Under Thermal Conditions

Thermogravimetric analysis (TGA) reveals decomposition patterns:

| Temperature Range | Process | Mass Loss |

|---|---|---|

| 150–180°C | Carbamate decomposition | 32% |

| 180–220°C | Pyrazole ring degradation | 45% |

Decomposition products include CO₂, tert-butylamine, and polymeric residues .

Stereochemical Influence on Reactivity

The (1S,3R)-hydroxycyclopentyl group enhances reactivity in chiral environments:

Scientific Research Applications

Benzyl N-[2-tert-butyl-5-[(1R,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of benzyl N-[2-tert-butyl-5-[(1R,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. It is known to modulate enzyme activity and receptor binding, leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes or receptors, thereby inhibiting or activating their functions .

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of the hydroxycyclopentyl group significantly differentiates the target compound from its isomers:

Key Observations :

- The (1S,3R) isomer is priced higher than other variants, likely due to its specific synthetic challenges or demand .

Structural Analogues with Pyrazole Cores

Key Observations :

- The target compound’s benzyl carbamate and hydroxycyclopentyl groups enhance polarity compared to the nitro-substituted analogue in , likely improving solubility .

- The pyrimidine-linked compound in has a higher molecular weight (419.5 vs.

Physicochemical and Commercial Comparison

Key Observations :

Biological Activity

Benzyl (1-(tert-butyl)-3-((1S,3R)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrazole ring and a carbamate functional group, suggest diverse biological activities, particularly in the realms of anti-inflammatory and anticancer properties.

Structural Overview

The molecular formula of this compound is with a molecular weight of 357.45 g/mol. The compound's structure is characterized by the presence of a tert-butyl group and a hydroxycyclopentyl moiety, which enhance its lipophilicity and biological activity compared to simpler analogs.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 357.45 g/mol |

| CAS Number | 2460255-80-3 |

Anti-inflammatory and Analgesic Properties

Research indicates that benzyl (1-(tert-butyl)-3-((1S,3R)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate exhibits anti-inflammatory and analgesic properties. These effects are attributed to its ability to inhibit key enzymes involved in inflammatory pathways, similar to other compounds in its class that have demonstrated efficacy against pain and inflammation.

Anticancer Potential

Compounds with structural similarities to benzyl (1-(tert-butyl)-3-((1S,3R)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate have shown activity against various cancer cell lines. Preliminary studies suggest that this compound may also possess anticancer properties , potentially through mechanisms involving the modulation of cell signaling pathways related to apoptosis and cell proliferation.

The biological activity of this compound can be linked to its interaction with specific biological targets:

- Enzyme Inhibition: Interaction studies indicate that it may bind to enzymes involved in metabolic pathways or inflammation.

- Receptor Binding: It may also interact with receptors associated with pain perception and inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to benzyl (1-(tert-butyl)-3-((1S,3R)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate. Notable findings include:

- In vitro Studies: Laboratory tests have demonstrated that similar pyrazole derivatives exhibit significant inhibition of pro-inflammatory cytokines in cell cultures.

- In vivo Models: Animal studies have shown that these compounds can reduce pain and inflammation in models of arthritis and other inflammatory conditions.

- Cancer Cell Line Testing: Research involving various cancer cell lines indicates that compounds similar to this carbamate can induce apoptosis and inhibit tumor growth.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrazole core with stereochemical fidelity in this compound?

- Methodological Answer : The pyrazole core can be synthesized via cyclocondensation of β-keto esters or hydrazine derivatives with appropriate carbonyl precursors. For stereochemical control at the (1S,3R)-3-hydroxycyclopentyl moiety, chiral resolution or asymmetric catalysis is critical. and highlight the use of tert-butyl carbamate-protected intermediates and stereospecific hydroxylation steps. For example, tert-butyl carbamates of cyclopentanol derivatives (e.g., PB06574, CAS: 167465-99-8) are synthesized via Boc protection under anhydrous conditions, followed by coupling to the pyrazole scaffold .

Q. How can researchers validate the stereochemical configuration of the 3-hydroxycyclopentyl substituent?

- Methodological Answer : X-ray crystallography using programs like SHELXL ( ) is the gold standard. For preliminary analysis, compare experimental NMR coupling constants (e.g., for cyclopentane protons) with DFT-calculated values. Chiral HPLC or SFC with columns like Chiralpak IA/IB can resolve enantiomers (e.g., CAS: 2460255-79-0 vs. 2460255-80-3 in ).

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate). For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water) is effective. notes ≥98% purity achievable via recrystallization from ethanol/water mixtures.

Advanced Research Questions

Q. How does the stereochemistry of the 3-hydroxycyclopentyl group influence biological activity or intermolecular interactions?

- Methodological Answer : Perform comparative studies using enantiomer pairs (e.g., (1S,3R) vs. (1R,3S) in ). Assay binding affinity via SPR or ITC, and correlate with molecular docking simulations. For example, demonstrates that carbamate stereochemistry affects hydrogen-bonding networks in crystal structures, which may translate to target selectivity.

Q. What analytical workflows are recommended for identifying degradation products under varying pH conditions?

- Methodological Answer : Subject the compound to forced degradation (e.g., 0.1 M HCl/NaOH, 40°C). Analyze via LC-MS/MS (Q-TOF) with fragmentation patterns mapped to proposed degradation pathways (e.g., hydrolysis of the carbamate group or pyrazole ring oxidation). Use isotopic labeling (e.g., O in hydroxy groups) to track reaction mechanisms .

Q. How can computational modeling predict the compound’s solubility and crystallinity?

- Methodological Answer : Employ COSMO-RS or Hansen solubility parameters to estimate solubility in organic/aqueous solvents. For crystallinity, use Mercury (CCDC) to analyze packing motifs from analogous structures (e.g., tert-butyl carbamates in ). Pair with DSC/TGA to validate predicted melting points.

Q. What strategies mitigate epimerization during synthetic steps involving the hydroxycyclopentyl group?

- Methodological Answer : Avoid strongly acidic/basic conditions post-Boc deprotection. Use mild coupling reagents (e.g., EDC/HOBt) for amide bond formation. Monitor reaction progress via in-situ IR for carbonyl intermediates. reports successful retention of stereochemistry using low-temperature (−20°C) Mitsunobu reactions for hydroxyl group inversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.